Cas no 1183348-18-6 (2-(3-Amino-1h-pyrazol-1-yl)-n-cyclopropylpropanamide)

2-(3-Amino-1H-pyrazol-1-yl)-N-cyclopropylpropanamide is a specialized heterocyclic compound featuring a pyrazole core functionalized with an amino group and an N-cyclopropylpropanamide side chain. This structure imparts unique reactivity and potential utility in pharmaceutical and agrochemical applications, particularly as a versatile intermediate in the synthesis of biologically active molecules. The presence of both amino and amide functionalities enhances its suitability for further derivatization, enabling the development of targeted compounds with tailored properties. Its cyclopropyl moiety may contribute to metabolic stability and improved binding affinity in drug design. The compound's well-defined molecular architecture supports precise modifications, making it valuable for research in medicinal chemistry and molecular optimization.
2-(3-Amino-1h-pyrazol-1-yl)-n-cyclopropylpropanamide structure
1183348-18-6 structure
商品名:2-(3-Amino-1h-pyrazol-1-yl)-n-cyclopropylpropanamide
CAS番号:1183348-18-6
MF:C9H14N4O
メガワット:194.233661174774
CID:5714334
PubChem ID:60783027

2-(3-Amino-1h-pyrazol-1-yl)-n-cyclopropylpropanamide 化学的及び物理的性質

名前と識別子

    • 1183348-18-6
    • 2-(3-amino-1H-pyrazol-1-yl)-N-cyclopropylpropanamide
    • CS-0276769
    • AKOS009998079
    • EN300-1108787
    • 1H-Pyrazole-1-acetamide, 3-amino-N-cyclopropyl-α-methyl-
    • 2-(3-Amino-1h-pyrazol-1-yl)-n-cyclopropylpropanamide
    • インチ: 1S/C9H14N4O/c1-6(9(14)11-7-2-3-7)13-5-4-8(10)12-13/h4-7H,2-3H2,1H3,(H2,10,12)(H,11,14)
    • InChIKey: HNIVKYDDKSRWOK-UHFFFAOYSA-N
    • ほほえんだ: O=C(C(C)N1C=CC(N)=N1)NC1CC1

計算された属性

  • せいみつぶんしりょう: 194.11676108g/mol
  • どういたいしつりょう: 194.11676108g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 229
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 72.9Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.3

じっけんとくせい

  • 密度みつど: 1.45±0.1 g/cm3(Predicted)
  • ふってん: 460.5±28.0 °C(Predicted)
  • 酸性度係数(pKa): 14.90±0.20(Predicted)

2-(3-Amino-1h-pyrazol-1-yl)-n-cyclopropylpropanamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1108787-1g
2-(3-amino-1H-pyrazol-1-yl)-N-cyclopropylpropanamide
1183348-18-6 95%
1g
$557.0 2023-10-27
Enamine
EN300-1108787-0.25g
2-(3-amino-1H-pyrazol-1-yl)-N-cyclopropylpropanamide
1183348-18-6 95%
0.25g
$513.0 2023-10-27
Enamine
EN300-1108787-1.0g
2-(3-amino-1H-pyrazol-1-yl)-N-cyclopropylpropanamide
1183348-18-6
1g
$857.0 2023-06-10
Enamine
EN300-1108787-10.0g
2-(3-amino-1H-pyrazol-1-yl)-N-cyclopropylpropanamide
1183348-18-6
10g
$3683.0 2023-06-10
Enamine
EN300-1108787-0.5g
2-(3-amino-1H-pyrazol-1-yl)-N-cyclopropylpropanamide
1183348-18-6 95%
0.5g
$535.0 2023-10-27
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1347439-100mg
2-(3-Amino-1h-pyrazol-1-yl)-N-cyclopropylpropanamide
1183348-18-6 95%
100mg
¥17661.00 2024-08-09
Enamine
EN300-1108787-5g
2-(3-amino-1H-pyrazol-1-yl)-N-cyclopropylpropanamide
1183348-18-6 95%
5g
$1614.0 2023-10-27
Enamine
EN300-1108787-5.0g
2-(3-amino-1H-pyrazol-1-yl)-N-cyclopropylpropanamide
1183348-18-6
5g
$2485.0 2023-06-10
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1347439-250mg
2-(3-Amino-1h-pyrazol-1-yl)-N-cyclopropylpropanamide
1183348-18-6 95%
250mg
¥17037.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1347439-1g
2-(3-Amino-1h-pyrazol-1-yl)-N-cyclopropylpropanamide
1183348-18-6 95%
1g
¥23133.00 2024-08-09

2-(3-Amino-1h-pyrazol-1-yl)-n-cyclopropylpropanamide 関連文献

2-(3-Amino-1h-pyrazol-1-yl)-n-cyclopropylpropanamideに関する追加情報

Introduction to 2-(3-Amino-1H-pyrazol-1-yl)-N-cyclopropylpropanamide (CAS No. 1183348-18-6)

2-(3-Amino-1H-pyrazol-1-yl)-N-cyclopropylpropanamide, identified by its Chemical Abstracts Service (CAS) number 1183348-18-6, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This molecule, featuring a pyrazole core and a cyclopropyl substituent, has garnered attention due to its structural novelty and potential biological activities. The pyrazole moiety is well-documented for its role in drug design, often serving as a pharmacophore in various therapeutic agents. In contrast, the cyclopropyl group introduces rigidity and may influence the compound's interactions with biological targets, making it a valuable scaffold for further derivatization.

The synthesis of 2-(3-amino-1H-pyrazol-1-yl)-N-cyclopropylpropanamide involves sophisticated organic transformations that highlight the intersection of synthetic chemistry and medicinal chemistry. The introduction of the amino group at the 3-position of the pyrazole ring and the attachment of the cyclopropyl moiety to the amide nitrogen demonstrate a deliberate structural design aimed at optimizing pharmacokinetic and pharmacodynamic properties. Recent advancements in catalytic methods have enabled more efficient and scalable routes to such heterocyclic compounds, facilitating their exploration in drug discovery programs.

One of the most compelling aspects of this compound is its potential application in addressing unmet medical needs. The pyrazole scaffold is known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer effects. The presence of an amino group provides opportunities for further functionalization, allowing chemists to tailor the molecule's properties for specific therapeutic targets. For instance, modifications at this position could enhance binding affinity or metabolic stability, critical factors in drug development.

In recent years, computational modeling and high-throughput screening have accelerated the identification of promising candidates like 2-(3-amino-1H-pyrazol-1-yl)-N-cyclopropylpropanamide. These methodologies enable researchers to predict biological activity with greater precision, reducing the reliance on empirical testing. Studies have shown that compounds incorporating pyrazole derivatives exhibit favorable interactions with enzymes and receptors due to their ability to mimic natural bioactive molecules. The cyclopropyl group further contributes to this by restricting conformational flexibility, which can be advantageous in achieving high selectivity.

The pharmaceutical industry has increasingly recognized the importance of structural diversity in drug discovery. 2-(3-Amino-1H-pyrazol-1-yl)-N-cyclopropylpropanamide exemplifies this trend by combining two pharmacologically relevant moieties into a single entity. This approach not only simplifies synthesis but also enhances the likelihood of discovering novel therapeutics. The compound's potential as an intermediate in larger molecular architectures underscores its versatility in medicinal chemistry applications.

Moreover, the environmental impact of synthetic methodologies has become a critical consideration in modern drug development. Innovations such as green chemistry principles are being integrated into processes for producing compounds like 2-(3-amino-1H-pyrazol-1-yl)-N-cyclopropylpropanamide, aiming to minimize waste and reduce energy consumption. Such efforts align with broader sustainability goals within the pharmaceutical sector while maintaining high standards of quality and efficacy.

As research progresses, collaborations between academic institutions and pharmaceutical companies will be essential in translating laboratory findings into clinical applications. The study of 2-(3-amino-1H-pyrazol-1-yl)-N-cyclopropylpropanamide represents a microcosm of this dynamic interplay between basic science and industrial innovation. By leveraging cutting-edge technologies and interdisciplinary approaches, scientists are poised to unlock new therapeutic possibilities for patients worldwide.

The future prospects for 2-(3-amino-1H-pyrazol-1-yl)-N-cyclopropylpropanamide are bright, driven by ongoing investigations into its pharmacological profile and synthetic derivatives. As more data becomes available on its interactions with biological systems, opportunities will emerge to refine its design for optimal therapeutic use. This iterative process reflects the evolving nature of drug discovery—a testament to human ingenuity and perseverance in addressing complex health challenges.

おすすめ記事

推奨される供給者
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
河南东延药业有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
河南东延药业有限公司